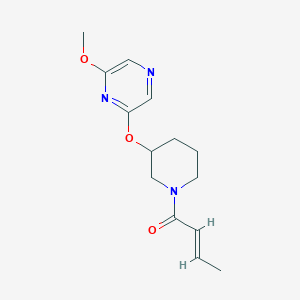
(E)-1-(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)but-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(E)-1-(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)but-2-en-1-one is a useful research compound. Its molecular formula is C14H19N3O3 and its molecular weight is 277.324. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(E)-1-(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)but-2-en-1-one is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features, including a methoxy group, a pyrazine moiety, and a piperidine ring. This compound's design suggests potential applications in treating various diseases by targeting specific biological pathways.
Chemical Structure and Synthesis
The compound can be synthesized through multi-step organic reactions involving the formation of the piperidine ring, introduction of the methoxypyrazine group, and subsequent modifications to achieve the final structure. Key reagents typically employed include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride.
Key Synthetic Steps:
- Formation of the Piperidine Ring : Cyclization reactions involving appropriate precursors.
- Introduction of the Methoxypyrazine Group : Reaction with 6-methoxypyrazine using coupling reagents.
- Final Modifications : Acetylation or other modifications to complete the synthesis.
Biological Activity
Research indicates that this compound exhibits significant biological activity, potentially interacting with various biological targets such as enzymes and receptors involved in neurological and metabolic pathways. The presence of the methoxypyrazine moiety may enhance its bioactivity by influencing receptor binding or enzyme inhibition.
The compound's mechanisms may involve:
- Enzyme Inhibition : Interacting with specific enzymes to modulate their activity.
- Receptor Binding : Influencing receptor-mediated pathways, which may lead to therapeutic effects.
Case Studies and Research Findings
Several studies have explored the biological activities associated with compounds structurally similar to this compound. For instance:
- Anti-Tubercular Activity : A study on substituted piperazine derivatives showed promising anti-tubercular properties with IC90 values ranging from 3.73 to 4.00 μM against Mycobacterium tuberculosis .
- Cytotoxicity Studies : Compounds similar to this compound were evaluated for cytotoxicity on human embryonic kidney cells (HEK-293), indicating low toxicity profiles .
Data Table: Biological Activities of Related Compounds
Eigenschaften
IUPAC Name |
(E)-1-[3-(6-methoxypyrazin-2-yl)oxypiperidin-1-yl]but-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3/c1-3-5-14(18)17-7-4-6-11(10-17)20-13-9-15-8-12(16-13)19-2/h3,5,8-9,11H,4,6-7,10H2,1-2H3/b5-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQOBRTGAPISKQV-HWKANZROSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(=O)N1CCCC(C1)OC2=NC(=CN=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C(=O)N1CCCC(C1)OC2=NC(=CN=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













